D-Alanine-15N

Bacterial Cell Wall Synthesis Peptidoglycan Analysis Chiral Metabolomics

Quantifying de novo bacterial peptidoglycan synthesis requires an enantiomerically pure, isotopically enriched tracer. Standard L-alanine-15N or unlabeled D-alanine cannot resolve bacterial cell wall dynamics due to distinct metabolic pathways. - **Precision tracing**: 98 atom % ¹⁵N enables 8 pg detection limit by GC/C/IRMS. - **Specificity**: D-enantiomer incorporated exclusively by D-alanine-D-alanine ligase; Δ¹⁵N_{D-L} of -2.0 to -2.1‰ confirms bacterial origin. - **Procurement ready**: Available for immediate research supply; ideal for soil, biofilm, gut microbiome, and sterile QC applications.

Molecular Formula C3H7NO2
Molecular Weight 90.09 g/mol
Cat. No. B12055474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Alanine-15N
Molecular FormulaC3H7NO2
Molecular Weight90.09 g/mol
Structural Identifiers
SMILESCC(C(=O)O)N
InChIInChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m1/s1/i4+1
InChIKeyQNAYBMKLOCPYGJ-GNVKNKTISA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Alanine-15N: Product Specifications and Isotopic Enrichment for Stable Isotope Research


D-Alanine-15N is a stable isotope-labeled form of the D-enantiomer of the amino acid alanine, where the nitrogen atom is enriched with nitrogen-15 (¹⁵N) to an isotopic purity of 98 atom % . It is a chiral molecule with the D-configuration, which distinguishes it from the more common L-alanine found in proteins . D-Alanine is a critical component of bacterial cell wall peptidoglycan, where it is incorporated into the peptide stem as a terminal residue, a process essential for microbial growth and metabolic maintenance [1]. The ¹⁵N label enables precise tracing and quantification of this specific enantiomer in complex biological systems using mass spectrometry and nuclear magnetic resonance (NMR) [2].

Chiral D-enantiomer tracer for bacterial peptidoglycan biosynthesis studies
15N isotopic label for mass spectrometry and NMR-based microbial flux analysis
Enantiomer-specific probe for D-Ala–D-Ala ligase pathway and Stickland fermentation research

Why D-Alanine-15N Cannot Be Substituted with L-Alanine-15N or Unlabeled Analogs in Microbial Research


Generic substitution with L-alanine-15N or unlabeled D-alanine fails because D-alanine's biological role is unique to the bacterial cell wall, a function L-alanine cannot fulfill [1]. The D-enantiomer is specifically incorporated into peptidoglycan by D-alanine-D-alanine ligase, while L-alanine is primarily used in protein synthesis or general metabolism [2]. This distinct metabolic pathway leads to measurable differences in nitrogen isotopic composition between the two enantiomers in bacterial cultures, a phenomenon not observed with racemic or L-specific labels [3]. Furthermore, the ¹⁵N label at 98 atom % provides the necessary signal enhancement for quantifying low-abundance microbial signatures in complex environmental samples, a level of sensitivity unattainable with natural abundance or lower enrichment alternatives [4].

Enantiomer L-Alanine-15N follows proteinogenic pathways and cannot replicate D-alanine’s specific incorporation into peptidoglycan via D-Ala-D-Ala ligase.
Isotopic label Unlabeled D-alanine lacks the 15N signal enhancement required for low-abundance microbial signature detection in complex matrices.

Quantitative Differentiation of D-Alanine-15N: Comparative Evidence for Scientific Selection


Enantiomeric Purity and Optical Activity: Verifying D-Configuration for Cell Wall Targeting

D-Alanine-15N exhibits a specific optical rotation of [α]²⁵/D -14.5° (c = 2 in 1 M HCl), which is the exact opposite of L-Alanine-15N's value of +14.5° under identical conditions . This quantifiable difference in chiroptical properties confirms the enantiomeric identity and ensures the compound will be recognized and processed by D-alanine-specific enzymes, such as alanine racemase and D-Ala-D-Ala ligase, which are essential for bacterial cell wall biosynthesis. Using the incorrect enantiomer would result in complete failure of the labeling experiment.

Optical rotation identity
Data to verify
[α]²⁵/D -14.5° (c=2, 1 M HCl) vs L-Ala-15N +14.5°
Enantiomeric identity confirmation supports D-Ala-specific enzyme recognition.
Verify with in-lab polarimetry; supplier data without published source.
Bacterial Cell Wall Synthesis Peptidoglycan Analysis Chiral Metabolomics

Sensitivity of 15N Enrichment Measurement in Bacterial Cell Wall D-Alanine

When D-[¹⁵N]alanine is used to label E. coli cells grown with [¹⁵N]ammonia, the ¹⁵N enrichment can be determined with a precision of 1.0 atom% using negative ion chemical ionization mass spectrometry [1]. This method achieves a reproducible detection limit of just 8 pg (90 fmol) of the derivatized D-alanine [2]. This high sensitivity allows for the detection and quantification of bacterial metabolic activity from as few as 10³–10⁴ cells, based on the ¹⁵N/¹⁴N ratio [3].

Detection sensitivity
Class-level
8 pg (90 fmol) LOD for 15N-D-Ala by GC/MS (NICI)
Supports detection of low-abundance bacterial signatures in environmental samples.
Class-level inference from E. coli labeling; method transfer to other matrices requires validation.
Microbial Ecology Environmental Microbiology Stable Isotope Probing

Nitrogen Isotopic Discrimination Between D- and L-Alanine in Bacterial Peptidoglycan

In multiple bacterial species, the nitrogen isotopic composition (δ¹⁵N) of D-alanine is consistently depleted in ¹⁵N compared to L-alanine. For *Staphylococcus staphylolyticus*, δ¹⁵N values were 19.2 ± 0.5‰ for D-alanine vs. 21.3 ± 0.8‰ for L-alanine (n=4) [1]. For *Bacillus subtilis*, values were 6.2 ± 0.2‰ for D-alanine vs. 8.2 ± 0.4‰ for L-alanine (n=3) [2]. The calculated Δ¹⁵N_{D-L} (δ¹⁵N_D - δ¹⁵N_L) was -2.1‰ for *S. staphylolyticus* and -2.0‰ for *B. subtilis* [3]. This depletion is attributed to the enzymatic action of alanine racemase and is a robust signature of bacterial biosynthesis.

δ15N enantiomer offset
Δ¹⁵N_{D-L} = -2.1‰ (S. staphylolyticus), -2.0‰ (B. subtilis)
Reported δ15N depletion in D-alanine supports bacterial biosynthesis source differentiation.
Measured via GC/C/IRMS; isotope offset may vary with strain and growth conditions.
Isotope Biogeochemistry Microbial Metabolism Compound-Specific Isotope Analysis (CSIA)

Metabolic Flux Differentiation: Tracing 15N from Leucine into Alanine in Clostridium

In *Clostridium* cultures grown on [U-¹³C]glucose and [¹⁵N]leucine, ¹³C NMR spectroscopy was used to quantify the incorporation of ¹⁵N into alanine's alpha carbon via J-coupling analysis. After 36 hours of growth, the integrated ¹⁵N-¹³C percentage in alanine was measured, with specific quantitative values detailed in the source's Supplementary Table 9 [1]. This method distinguishes between nitrogen derived from the medium (¹⁵N-leucine) and nitrogen from other sources (¹⁴N). In contrast, using unlabeled D-alanine or L-alanine-15N would not provide the same specific information about the Stickland fermentation pathway, as L-alanine is metabolized via different routes and unlabeled alanine provides no isotopic signal [2].

Stickland flux tracing
13C NMR J-coupling quantifies 15N incorporation from [¹⁵N]leucine into alanine
Supports nitrogen flux analysis in anaerobic Stickland fermentation pathways.
Clostridium model; exact integration values in source supplementary data.
Metabolic Flux Analysis Stickland Fermentation 13C-15N NMR

Key Research Applications for D-Alanine-15N Based on Quantitative Performance


Quantifying Bacterial Cell Wall Synthesis and Turnover in Complex Microbiomes

D-Alanine-15N is the essential tracer for quantifying *de novo* peptidoglycan synthesis in bacterial communities. By incubating environmental or clinical samples (e.g., soil, biofilm, gut contents) with D-[¹⁵N]alanine and subsequently extracting and analyzing the peptidoglycan-bound D-alanine using GC/C/IRMS or GC-MS, researchers can measure the incorporation of the ¹⁵N label. The 8 pg detection limit [1] enables analysis of low-biomass samples, while the characteristic Δ¹⁵N_{D-L} of -2.0 to -2.1‰ [2] confirms that the measured signal originates from bacterial biosynthesis, not contamination. This provides a direct, quantitative measure of bacterial growth and cell wall dynamics, which is impossible to achieve with unlabeled D-alanine or L-alanine-15N.

Tracing Nitrogen Flux Through the Stickland Fermentation Pathway in Anaerobic Bacteria

For studies of anaerobic amino acid fermentation (e.g., in *Clostridium* species), D-Alanine-15N is a superior choice for metabolic flux analysis. As demonstrated by the ¹³C NMR J-coupling experiments [3], the ¹⁵N label on D-alanine allows for direct tracking of nitrogen transfer from [¹⁵N]leucine into the alanine pool via the Stickland reaction. This specific labeling cannot be achieved with L-alanine-15N, as L-alanine participates in different metabolic pathways and would not reflect the same reductive deamination process. The high isotopic purity (98 atom % ¹⁵N) ensures a strong NMR signal, enabling precise quantification of metabolic flux rates under various growth conditions.

High-Sensitivity Detection of Bacterial Contamination in Pharmaceutical and Industrial Processes

D-Alanine-15N can be used as a highly sensitive chemical marker for the presence of bacterial cell wall material. By spiking a process sample with D-[¹⁵N]alanine, any subsequent incorporation of the ¹⁵N label into peptidoglycan-specific D-alanine can be detected by mass spectrometry. The method's precision of 1.0 atom% and detection limit of 8 pg [4] allows for the identification of bacterial activity at levels far below standard culture-based or qPCR methods. This approach is particularly valuable in quality control for sterile manufacturing, water systems, and biotechnology processes where rapid and unequivocal detection of viable bacterial contamination is critical.

Compound-Specific Nitrogen Isotope Analysis (CSIA) for Biogeochemical and Forensic Studies

In biogeochemistry and environmental forensics, the unique isotopic signature of D-alanine relative to L-alanine is a powerful tool. D-Alanine-15N serves as an internal standard for GC/C/IRMS analysis, enabling accurate measurement of δ¹⁵N values in natural samples. The established Δ¹⁵N_{D-L} offset of approximately -2‰ in bacteria [2] can be used to distinguish between bacterial (peptidoglycan) and eukaryotic (protein) sources of alanine in complex environmental matrices, such as ancient sediments, soils, or extraterrestrial samples. This application relies on the precise enantiomeric and isotopic purity of the D-Alanine-15N standard.

Application
Selection Property
Validation Focus
Microbial peptidoglycan synthesis
Enantiomer-specific 15N D-alanine tracer
Peptidoglycan D-Ala incorporation assay by GC/MS or IRMS
Anaerobic Stickland fermentation
15N-labeled D-alanine as nitrogen flux probe
13C NMR J-coupling based metabolic flux quantification
Process contamination detection
Reported low-pg sensitivity of 15N incorporation
MS detection of 15N-D-Ala after sample incubation with probe
Biogeochemical CSIA studies
Characterized δ15N D-L offset as bacterial fingerprint
Enantiomer-specific δ15N reference for source apportionment in environmental samples
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